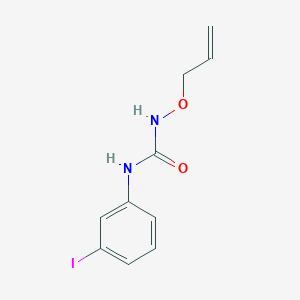
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as DCTP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCTP is a member of the pyrimidine family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for a variety of scientific research applications, including its potential as an anticancer agent, antiviral agent, and antimicrobial agent. In particular, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Finally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and replication. For example, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the modulation of immune system function. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its high potency and selectivity, which allows for the study of specific biological pathways and processes. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potential toxicity, which requires careful attention to dosing and exposure levels.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, including the development of new synthetic methods for the compound, the identification of new biological targets and pathways for the compound, and the optimization of dosing and exposure levels for therapeutic applications. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and to identify potential drug interactions and side effects. Overall, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a promising candidate for further study as a potential therapeutic agent for cancer, viral infections, and bacterial infections.
Métodos De Síntesis
The synthesis of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of ethyl cyanoacetate with 2,3-dichlorobenzaldehyde to form the intermediate ethyl 4-(2,3-dichlorophenyl)-2-oxobut-3-enoate. This intermediate is then reacted with thiourea to form the final product, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The synthesis of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a multi-step process that requires careful attention to reaction conditions and purification methods.
Propiedades
Nombre del producto |
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Fórmula molecular |
C15H16Cl2N2O2S |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
ethyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-4-21-14(20)11-8(2)19(3)15(22)18-13(11)9-6-5-7-10(16)12(9)17/h5-7,13H,4H2,1-3H3,(H,18,22) |
Clave InChI |
PHHLYNIUZKJDFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
![Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B254984.png)
![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)
![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)
![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)

![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)